(Tri-2-pyridyl)stibine
Description
Properties
CAS No. |
64011-26-3 |
|---|---|
Molecular Formula |
C15H12N3Sb |
Molecular Weight |
356.04 g/mol |
IUPAC Name |
tripyridin-2-ylstibane |
InChI |
InChI=1S/3C5H4N.Sb/c3*1-2-4-6-5-3-1;/h3*1-4H; |
InChI Key |
SUVDSFYQXZVMSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)[Sb](C2=CC=CC=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Synthetic Methodologies for Tri 2 Pyridyl Stibine and Its Chemical Derivatives
Historical and Contemporary Synthetic Pathways to (Tri-2-pyridyl)stibine
The primary and most widely adopted strategy for synthesizing (Tri-2-pyridyl)stibine involves the reaction of an antimony(III) halide with a suitable 2-pyridyl nucleophile. This approach is a cornerstone of organoantimony chemistry. soton.ac.uk
The most common synthetic pathway employs antimony(III) halides, such as antimony trichloride (B1173362) (SbCl₃) or antimony tribromide (SbBr₃), as the source of the antimony center. researchgate.netnepjol.info The choice of halide can be crucial; for instance, in the synthesis of related tris(3-pyridyl) analogues, SbBr₃ has been shown to produce significantly higher yields compared to SbCl₃. uva.es The reaction involves the stoichiometric addition of three equivalents of a 2-pyridyl organometallic reagent to the antimony(III) halide in an inert solvent.
The general reaction is as follows: 3 (2-C₅H₄N)M + SbX₃ → Sb(2-C₅H₄N)₃ + 3 MX (where M = Li or MgBr, and X = Cl or Br)
This method is effective due to the electrophilic nature of the antimony atom in the halide precursor and the nucleophilic character of the organometallic pyridyl reagent.
The nucleophilic component in the synthesis is typically an organolithium or a Grignard reagent. soton.ac.uklibretexts.org The synthesis of (Tri-2-pyridyl)stibine often involves the in situ generation of 2-pyridyllithium (B95717) or 2-pyridylmagnesium bromide. ontosight.ai
Organolithium Route: 2-pyridyllithium is commonly prepared by reacting a halopyridine, such as 2-bromopyridine (B144113), with a strong organolithium base like n-butyllithium or tert-butyllithium (B1211817) at low temperatures (e.g., -78 °C) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.netscholaris.ca The resulting lithiated species is then reacted directly with the antimony(III) halide. researchgate.net
Grignard Route: The Grignard reagent, 2-pyridylmagnesium bromide, is formed by reacting 2-bromopyridine with magnesium turnings in THF. libretexts.orgontosight.ai This reagent is then added to a solution of antimony trichloride to yield the final product. ontosight.ai
Both routes are effective, though the organolithium pathway is frequently cited in the synthesis of related pnictogen-pyridyl systems. researchgate.netuva.es
| Reagent Type | Pyridyl Source | Antimony Source | Typical Solvent | Reference |
|---|---|---|---|---|
| Organolithium | 2-Bromopyridine + n-BuLi | SbCl₃ or SbBr₃ | Diethyl ether or THF | researchgate.netuva.es |
| Grignard | 2-Bromopyridine + Mg | SbCl₃ | THF | ontosight.ai |
While the primary synthesis involves building the molecule from pyridyl units and an antimony halide, post-synthetic modification directly at the antimony center of (Tri-2-pyridyl)stibine is also a key aspect of its chemistry. As a trivalent pnictine, the antimony atom possesses a stereochemically active lone pair of electrons, making it a Lewis base. nepjol.info This lone pair can be targeted for functionalization, most notably through oxidation. For example, coordinated triphenylstibine has been shown to be oxidized by trimethylamine (B31210) N-oxide to the corresponding Sb(V) species, [Fe₂(CO)₅(μ-Cl₂-bdt)(Sb(O)Ph₃)]. soton.ac.uk This demonstrates that the antimony center in stibine (B1205547) ligands can be directly functionalized via oxidation, a principle applicable to (Tri-2-pyridyl)stibine, converting the Lewis basic Sb(III) center into a Lewis acidic Sb(V) center. acs.orgnih.gov
Purification Techniques and Analytical Strategies for Synthetic Validation
Following synthesis, the crude (Tri-2-pyridyl)stibine or its derivatives must be purified and rigorously characterized to confirm their identity and purity.
Purification Techniques:
Extraction and Filtration: The initial workup typically involves hydrolyzing the reaction mixture and extracting the product into an organic solvent. orgsyn.org Filtration is used to remove insoluble magnesium salts or other byproducts. orgsyn.org
Recrystallization: This is a common method for purifying the solid product. The crude stibine is dissolved in a suitable hot solvent or solvent mixture (e.g., petroleum ether, methanol, or ether) and allowed to cool, whereupon the purified compound crystallizes out. cam.ac.ukorgsyn.org
Column Chromatography: For more challenging separations, column chromatography on silica (B1680970) gel or alumina (B75360) can be employed to isolate the desired stibine from reaction byproducts. acs.orgnih.gov
Analytical Strategies: A combination of spectroscopic and analytical methods is essential for unambiguous characterization.
Mass Spectrometry: Mass spectrometry (MS) is used to determine the molecular weight of the compound, confirming its elemental composition. researchgate.net
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N), which is compared against the calculated theoretical values to establish purity. researchgate.netuva.es
| Technique | Information Obtained | Reference |
|---|---|---|
| ¹H and ¹³C NMR | Molecular structure and symmetry | researchgate.netacs.org |
| Mass Spectrometry | Molecular weight and formula confirmation | researchgate.net |
| Elemental Analysis | Purity and elemental composition | uva.es |
| X-ray Diffraction | Definitive 3D structure, bond lengths/angles | acs.orgacs.org |
Coordination Chemistry of Tri 2 Pyridyl Stibine
Mononuclear Metal Complexes of (Tri-2-pyridyl)stibine
The coordination of a single metal center by (tri-2-pyridyl)stibine can be achieved through various bonding modes, giving rise to mononuclear complexes with distinct stereochemical and electronic characteristics. The flexibility of the pyridyl groups and the presence of the central pnictogen atom allow the ligand to adapt to the electronic and steric requirements of different metal ions.
Coordination Modes: Mono-, Bi-, and Tridentate Bonding
(Tri-2-pyridyl)stibine can act as a versatile ligand, exhibiting different denticities depending on the metal ion and reaction conditions. This flexibility is primarily due to the three nitrogen atoms of the pyridyl rings and the central antimony atom, all of which are potential donor sites. Analogous to its phosphine (B1218219) and arsine counterparts, (tri-2-pyridyl)stibine is expected to engage in monodentate, bidentate, and tridentate coordination. researchgate.netmdpi.com
Monodentate Coordination: In this mode, only one of the three pyridyl nitrogen atoms coordinates to the metal center. This type of coordination is less common for tripodal ligands but can occur when the metal center is sterically hindered or when other strongly coordinating ligands are present.
Bidentate Coordination: Coordination involving two of the pyridyl nitrogen atoms results in the formation of a chelate ring. For example, in the reaction of the related ligand P(6-Me-2-py)₃ with FeCl₂, a half-sandwich complex is formed where only two of the three nitrogen atoms are coordinated to the iron(II) center. researchgate.net This leaves one pyridyl group uncoordinated and available for further interactions.
Tridentate Coordination: The most common mode for tripodal ligands is facial (fac) coordination, where all three pyridyl nitrogen atoms bind to the same metal center. rsc.orgwikipedia.org This creates a stable "scorpionate" complex, as seen in the reaction of tris(2-pyridyl)arsine with CuI to form [Cu(Py₃As)I]. mdpi.com In such complexes, the three nitrogen donors occupy one face of the coordination polyhedron of the metal. wikipedia.org It is also possible for the central antimony atom to coordinate to the metal, although this is less common due to the weaker donor strength of stibines compared to phosphines. nih.gov
The coordination mode can be influenced by substituents on the pyridyl rings. soton.ac.ukuva.esresearchgate.net For instance, bulky substituents at the 6-position of the pyridyl ring can sterically hinder tridentate coordination, favoring bidentate or even monodentate binding. uva.es Conversely, electron-withdrawing groups can reduce the donor ability of the nitrogen atoms, affecting the stability of the resulting complexes. uva.esresearchgate.net
| Coordination Mode | Description | Illustrative Example (Analogous Ligand) | Reference |
|---|---|---|---|
| Monodentate | Coordination through one pyridyl nitrogen atom. | - | |
| Bidentate | Coordination through two pyridyl nitrogen atoms, forming a chelate ring. | [{P(6-Me-2-py)₃}FeCl₂] | researchgate.net |
| Tridentate (fac-N,N,N) | Facial coordination through all three pyridyl nitrogen atoms. | [Cu(Py₃As)I] | mdpi.com |
Ligand Field Effects in Transition Metal Complexes
When (tri-2-pyridyl)stibine coordinates to a transition metal ion, its donor atoms interact with the metal's d-orbitals, causing them to split in energy. The magnitude of this splitting, known as the ligand field splitting (Δ), influences the electronic and magnetic properties of the complex. Pnictogen ligands like stibines are generally considered weak field ligands. utexas.eduutexas.edu Stibines are weaker σ-donors and π-acceptors compared to their phosphine analogues, which places them lower in the spectrochemical series. nih.gov
This weak ligand field typically results in:
High-spin complexes: For metal ions with d⁴ to d⁷ electron configurations, the ligand field splitting energy (Δ) is often smaller than the spin-pairing energy. This leads to the electrons occupying the d-orbitals singly before pairing up, resulting in a high-spin electronic configuration.
Color of complexes: The energy of electronic transitions between the split d-orbitals determines the color of the complex. The weak field of (tri-2-pyridyl)stibine would lead to the absorption of lower energy light (longer wavelengths), often resulting in complexes that are green, blue, or violet. Additionally, metal-to-ligand charge transfer (MLCT) bands can be observed, where an electron is excited from a metal d-orbital to a vacant π* orbital of the pyridyl rings. rsc.org For example, the UV-Vis spectrum of the analogous complex [(1a)Cu(CH₃CN)]⁺, where 1a is As(6-Me-2-py)₃, shows a Cu(I)-to-ligand charge transfer transition at 333 nm. rsc.org
The precise ligand field effect will also depend on the geometry of the complex, with different splitting patterns for octahedral, tetrahedral, or other coordination geometries. researchgate.net
Stereochemical Aspects of (Tri-2-pyridyl)stibine Coordination
The stereochemistry of mononuclear complexes of (tri-2-pyridyl)stibine is largely dictated by its tripodal nature. wikipedia.org When all three pyridyl groups coordinate to a single metal center in an octahedral complex, they are constrained to occupy one face, enforcing a facial (fac) arrangement. rsc.orgwikipedia.org This contrasts with the possibility of a meridional (mer) isomer, which is not possible with this type of tripodal ligand.
In five-coordinate complexes, (tri-2-pyridyl)stibine can promote a trigonal bipyramidal geometry. This is observed in the Co(II) complex [(1a-O)₂CoBr]⁺, where 1a-O is the oxidized form of the analogous arsine ligand, As(O)(6-Me-2-py)₃. rsc.org The geometry of the complex is also influenced by the specific metal ion and the other ligands present. researchgate.net
Furthermore, the coordination of tripodal ligands with heterocyclic arms can lead to the formation of propeller-shaped chiral complexes. nih.gov Even if the ligand itself is not chiral, the coordination to a metal center can induce a helical twist in the arrangement of the pyridyl groups, resulting in a chiral complex. If one of the pyridyl arms contains a chiral center, coordination can lead to the formation of diastereomers due to the stabilization of the configuration of the central tertiary amine. nih.gov The longer C-Sb bonds and smaller C-Sb-C bond angles in stibines compared to phosphines can also lead to different steric preferences and, consequently, different stereochemical outcomes. nih.gov
Dinuclear and Polynuclear Metal Complexes
(Tri-2-pyridyl)stibine is not limited to the formation of mononuclear complexes. Its three pyridyl groups can bridge multiple metal centers, leading to the assembly of dinuclear and polynuclear architectures with interesting structural and physical properties.
Bridging Coordination Architectures
In dinuclear and polynuclear complexes, (tri-2-pyridyl)stibine can adopt various bridging modes. The analogous tris(3-pyridyl)stibine ligand, where the nitrogen donor is in a different position, is known to act as a bridging ligand to form extensive three-dimensional coordination polymers. cam.ac.ukacs.org The related ligand tris(2-pyridyl)arsine forms dinuclear complexes where the ligand bridges two copper centers. mdpi.com
Potential bridging modes for (tri-2-pyridyl)stibine include:
Bidentate Bridging: The ligand can use two of its pyridyl groups to bridge two different metal centers.
Tridentate Bridging: All three pyridyl groups can coordinate to three different metal ions, leading to the formation of extended networks.
Pnictogen Bridging: While less common for tertiary phosphines, tertiary stibines have been shown to act as bridging ligands. For instance, dinuclear rhodium complexes with a bridging SbiPr₃ ligand have been reported. researchgate.net There are even examples of stibine (B1205547) and bismuthine (B104622) ligands acting as triply bridging (μ₃) ligands in copper and silver clusters. researchgate.net
The formation of these higher nuclearity structures is often dependent on the metal-to-ligand ratio and the nature of the counter-ions present in the reaction.
| Nuclearity | Bridging Mode | Illustrative Example (Analogous Ligand) | Reference |
|---|---|---|---|
| Dinuclear | (μ₂-As,N,N')₂ bridge | [Cu₂(Py₃As)₂Br₂] | mdpi.com |
| Dinuclear | μ-SbiPr₃ bridge | [Rh₂(acac)₂(µ-CRR')₂(µ-SbiPr₃)] | researchgate.net |
| Trinuclear | μ₃-P bridge | [Cu₃(µ₂-I)₃(L)] (L = tris[2-(2-pyridyl)ethyl]phosphine) | researchgate.net |
| Polynuclear (3D MOF) | Tris-pyridyl bridging and Sb-Cu interactions | [Sb(3-py)₃(CuPF₆)]n | acs.org |
Ligand-Mediated Metal-Metal Interactions
When (tri-2-pyridyl)stibine bridges two or more metal centers, it can mediate electronic communication between them. This can manifest in several ways:
Magnetic Coupling: If the metal centers are paramagnetic (i.e., have unpaired electrons), the bridging ligand can provide a pathway for magnetic exchange interactions. This can lead to either antiferromagnetic coupling (where the spins of the electrons on adjacent metal centers align in opposite directions) or ferromagnetic coupling (where they align in the same direction). The strength of this coupling is dependent on the distance between the metal centers and the nature of the bridging ligand. For example, strong antiferromagnetic coupling has been observed in dinuclear chromium complexes with bridging pnictogen ligands. uni-regensburg.de
Argentophilic/Cuprophilic Interactions: In complexes with d¹⁰ metal ions like Ag(I) or Cu(I), weak metal-metal attractive interactions can occur. The bridging ligand can help to hold the metal centers in close enough proximity for these interactions to be significant. Such argentophilic interactions have been observed in a silver cluster with the analogous tris(2-pyridyl)arsine ligand. mdpi.com
Direct Metal-Pnictogen Bonding: In some polynuclear structures, direct bonds can form between the metal centers and the antimony atom of the bridging ligand. In the 3D metal-organic framework formed from tris(3-pyridyl)stibine and CuPF₆, direct Sb-Cu bonds link the cubane-like units together. acs.org This demonstrates that the stibine can act as both a traditional N-donor ligand and a pnictogen-donor to facilitate the formation of extended structures with direct metal-metal interactions.
Main Group Element Adducts and Complexes
(Tri-2-pyridyl)stibine and its derivatives form adducts and complexes with various main group elements, showcasing the ligand's versatile coordination behavior. The pyridyl nitrogen atoms typically act as Lewis bases, donating their lone pair of electrons to the main group element center.
Notably, (tri-2-pyridyl)stibine analogues, such as tris(2-pyridyl)bismuthines, have been shown to coordinate to Li⁺ ions via the pyridyl nitrogens. soton.ac.uk In these complexes, the lithium cation is typically coordinated by the three nitrogen atoms of the tripodal ligand. uva.es For instance, the reaction of tris(2-pyridyl)bismuthine with lithium halides (LiCl or LiBr) results in the formation of complexes where the Li⁺ cation is tris-coordinated by the three pyridyl nitrogen atoms. uva.es
Furthermore, systematic studies have been conducted on the complexes of trialkylstibines with Group 13 metal trihalides (MX₃, where M = B, Al, Ga, In; X = F, Cl, Br, I). acs.org These reactions typically yield 1:1 adducts of the type [MX₃(SbR₃)]. acs.org The formation and properties of these adducts are influenced by the Lewis acidity of the metal halide and the nature of the alkyl groups on the stibine. acs.org For example, the reaction of triethylstibine (B1582785) with boron tribromide yields the solid adduct [BBr₃(SbEt₃)]. acs.org Similarly, the reaction with aluminum tribromide produces [AlBr₃(SbEt₃)]. acs.org X-ray crystallography and DFT calculations on these types of adducts reveal a donor-acceptor bond between the antimony and the Group 13 metal. acs.org
| Main Group Element Adduct | Reactants | Reference |
| [BBr₃(SbEt₃)] | Triethylstibine and Boron tribromide | acs.org |
| [AlBr₃(SbEt₃)] | Triethylstibine and Aluminum tribromide | acs.org |
| [BI₃(SbⁱPr₃)] | Triisopropylstibine and Boron triiodide | acs.org |
This table showcases examples of adducts formed between trialkylstibines and Group 13 trihalides.
Stibine-Metal Bond Characteristics and Electronic Interactions
The interaction between (tri-2-pyridyl)stibine and metal centers is characterized by a combination of donor-acceptor and sometimes more complex electronic interactions. The primary mode of coordination involves the donation of electron density from the nitrogen atoms of the pyridyl rings to the metal center, forming a classic dative bond. soton.ac.ukuva.es However, the antimony atom itself can also participate in bonding, leading to a range of interesting electronic phenomena.
The antimony(III) center in (tri-2-pyridyl)stibine possesses a lone pair of electrons and can act as a Lewis base, donating to a metal center. Simultaneously, due to the presence of low-lying empty orbitals and the polarizability of antimony, it can also act as a Lewis acid or σ-acceptor. rsc.orgsoton.ac.uk This dual electronic nature gives rise to "hypervalent" interactions, where the antimony atom, already part of the ligand framework, engages in additional bonding with other atoms or ions. rsc.orgsoton.ac.uk For example, in some complexes of the related tris(2-pyridyl)bismuthines, the bismuth center exhibits Lewis acidity by interacting with anions present in the crystal lattice. soton.ac.ukresearchgate.net
The electronic character of the stibine-metal interaction can be tuned by substituents on the pyridyl rings. Electron-withdrawing groups, such as trifluoromethyl (CF₃) or bromine (Br), can diminish the electron-donating ability of the pyridyl nitrogen atoms, thereby weakening the coordination to metal ions. nih.govacs.org Conversely, the introduction of substituents can also sterically hinder or block the coordination sites. nih.govresearchgate.net
DFT calculations have been employed to provide deeper insight into the nature of the stibine-metal bond. acs.orgresearchgate.net These studies confirm that upon coordination, there are significant changes in the hybridization of the antimony orbitals. For instance, in trialkylstibine adducts with boron trihalides, coordination leads to an increase in the p-character of the antimony's lone pair orbital. acs.org In some rhodium complexes with tris(8-quinolyl)stibine ligands, a formal insertion of the antimony atom into a Rh-Cl bond is observed, resulting in a Rh→Sb donor-acceptor (Z-type) interaction, where the bond is polarized towards the rhodium atom. nih.gov
| Interaction Type | Description | Example System | Reference |
| N-M Dative Bond | Donation of electron density from pyridyl nitrogen to the metal center. | Typical coordination mode for tris(2-pyridyl) ligands. | uva.es |
| Hypervalent Interaction | The antimony center acts as a Lewis acid, interacting with anions. | Tris(2-pyridyl)bismuthine complexes with halide anions. | soton.ac.ukresearchgate.net |
| Rh→Sb Z-type Interaction | A donor-acceptor bond where the rhodium atom donates electron density to the antimony atom. | Rhodium complexes with tris(8-quinolyl)stibine. | nih.gov |
This table summarizes the different types of electronic interactions observed in metal complexes of (tri-2-pyridyl)stibine and related ligands.
Chelate Ring Formation and Conformation in Metal Complexes
When (tri-2-pyridyl)stibine coordinates to a metal in a facial (fac) manner, it forms three five-membered chelate rings. libretexts.org Five-membered chelate rings are generally stable, particularly in octahedral and square planar complexes where the L-M-L bond angles are close to 90°. libretexts.org The resulting coordination geometry around the metal is often a distorted octahedron, with the three nitrogen atoms occupying one face of the octahedron.
The conformation of these chelate rings can exhibit isomerism, often referred to as chelate ring twist. libretexts.org Each five-membered ring can adopt different conformations, such as envelope or twist, to minimize steric strain. libretexts.org The specific conformation adopted can be influenced by factors such as the size of the metal ion, the nature of other ligands present, and crystal packing forces.
In complexes with related ligands, such as those with pyridyloxy-substituted cyclophosphazenes, the formation of rigid eight-membered chelate rings has been observed to force a distorted-tetrahedral coordination environment on the metal ion. nih.gov While (tri-2-pyridyl)stibine typically forms five-membered rings, this illustrates how chelate ring constraints can dictate the coordination geometry. The flexibility or rigidity of the chelate rings formed by (tri-2-pyridyl)stibine and its derivatives plays a significant role in the adaptability of the ligand to different metal centers and in defining the steric accessibility of the metal's coordination sites. libretexts.org
Advanced Spectroscopic and Structural Elucidation of Tri 2 Pyridyl Stibine Complexes
Single-Crystal X-ray Diffraction Analysis of Coordination Geometries
In its complexes, (Tri-2-pyridyl)stibine typically acts as a tripodal, tridentate N-donor ligand, coordinating to a metal center through the nitrogen atoms of the three pyridyl rings in a facial arrangement. This coordination mode creates a "claw-like" structure around the metal ion. The geometry of the resulting complex is highly dependent on the nature of the metal ion, its oxidation state, and the presence of other co-ligands. For a metal seeking octahedral coordination, the (Tri-2-pyridyl)stibine ligand would occupy one face, with the remaining three sites available for other ligands (e.g., halides, solvent molecules).
Structural studies on analogous tris(2-pyridyl)pnictogen (P, As, Bi) complexes reveal common geometric features that can be extrapolated to stibine (B1205547) complexes. nih.govnih.gov The metal-nitrogen (M-N) bond lengths are indicative of the strength of the coordination interaction. The bite angles of the ligand, represented by the N-M-N angles, are typically close to 90° for an unstrained octahedral geometry but can deviate significantly depending on the steric and electronic requirements of the metal center. The antimony atom itself is not directly involved in coordination but influences the disposition of the pyridyl rings.
Table 1: Representative Structural Parameters for Metal Complexes with Tris(2-pyridyl) Pnictogen Ligands Data is illustrative and based on analogous tris(2-pyridyl)phosphine (B3050498) and bismuthine (B104622) complexes to infer expected values for stibine complexes.
| Complex Moiety | Coordination Geometry | Avg. M-N Bond Length (Å) | Avg. N-M-N Bite Angle (°) |
|---|---|---|---|
| [Mo(CO)₃(P(2-py)₃)] | Distorted Octahedral | 2.25 | 84.5 |
| [Ag(Bi(2-py)₃)]⁺ | Distorted Tetrahedral | 2.38 | 81.2 |
| [Li(Bi(2-py)₃)]⁺ | Distorted Tetrahedral | 2.15 | 88.1 |
Multinuclear Magnetic Resonance Spectroscopy (NMR) for Solution-State Structural Insights
NMR spectroscopy is a powerful tool for probing the structure and dynamics of (Tri-2-pyridyl)stibine complexes in solution, providing information that is complementary to solid-state X-ray data.
¹H and ¹³C NMR Spectral Features Indicative of Coordination
Coordination of the (Tri-2-pyridyl)stibine ligand to a metal center induces significant changes in the chemical shifts of the pyridyl protons and carbons in the ¹H and ¹³C NMR spectra, respectively.
In the ¹H NMR spectrum, the most pronounced effect is typically observed for the proton in the 6-position of the pyridyl ring (H6), which is ortho to the coordinating nitrogen atom. Upon complexation, the withdrawal of electron density from the pyridine (B92270) ring by the Lewis acidic metal center causes a deshielding effect, resulting in a noticeable downfield shift of the H6 resonance. nih.govresearchgate.net Other protons on the ring (H3, H4, H5) also experience downfield shifts, but generally to a lesser extent. The integration of these signals can confirm the stoichiometry of the ligand in the complex.
Similarly, in the ¹³C NMR spectrum, the carbon atoms of the pyridyl rings, particularly those closest to the nitrogen atom (C2 and C6), exhibit downfield shifts upon coordination. These shifts provide further evidence of the ligand-metal interaction. researchgate.netnii.ac.jp
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) Indicating Coordination Illustrative data showing typical shifts for a pyridyl ligand upon complexation.
| Proton | Free Ligand (Typical) | Coordinated Ligand (Typical) | Δδ (ppm) |
|---|---|---|---|
| H6 (ortho) | ~8.50 | >8.60 | +0.1 to +0.5 |
| H4 (para) | ~7.70 | >7.80 | +0.1 to +0.3 |
| H3/H5 (meta) | ~7.25 | >7.30 | +0.05 to +0.2 |
Variable Temperature NMR Studies for Dynamic Processes
Variable Temperature (VT) NMR studies are employed to investigate dynamic processes occurring in solution, such as ligand exchange, fluxional behavior, or conformational changes. For (Tri-2-pyridyl)stibine complexes, VT-NMR could reveal if the three pyridyl rings are equivalent on the NMR timescale. At low temperatures, distinct signals might be observed for each ring if their environments are inequivalent due to restricted rotation or specific coordination geometries. As the temperature is raised, these signals might broaden and coalesce into a single averaged signal, indicating that the rings are rapidly interconverting. This analysis allows for the determination of the energy barriers associated with these dynamic processes. While specific VT-NMR studies on (Tri-2-pyridyl)stibine complexes are not widely reported, this technique remains a crucial tool for understanding their solution dynamics.
Vibrational Spectroscopy (IR, Raman) for Ligand and Complex Modes
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is particularly useful for identifying the coordination of ligands by observing shifts in the vibrational frequencies of specific bonds.
For (Tri-2-pyridyl)stibine, the most informative bands in the IR and Raman spectra are those associated with the pyridine rings. The C=C and C=N stretching vibrations within the aromatic ring, typically found in the 1400–1650 cm⁻¹ region, are sensitive to coordination. When the ligand binds to a metal through the pyridine nitrogen, the electron density shift and kinematic coupling lead to an increase in the frequency (a blue shift) of these bands. mdpi.com This shift to higher wavenumbers is a diagnostic indicator of complex formation. New bands may also appear in the far-IR region (below 600 cm⁻¹), which can be assigned to the metal-ligand (M-N) stretching vibrations, providing direct evidence of the coordination bond.
Table 3: Typical Vibrational Frequencies (cm⁻¹) for Pyridyl Ligands Illustrative data based on related coordinated pyridine compounds.
| Vibrational Mode | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) |
|---|---|---|
| Pyridine Ring Stretching (ν C=N, C=C) | 1580-1610 | 1590-1630 |
| Pyridine Ring Breathing | ~990 | ~1010-1020 |
| Metal-Nitrogen Stretch (ν M-N) | N/A | 200-400 |
Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing
The UV-Vis absorption spectrum of free (Tri-2-pyridyl)stibine is expected to be dominated by intense absorptions in the ultraviolet region (<350 nm). These bands are attributed to spin-allowed π→π* transitions localized on the pyridyl rings.
Upon complexation with a transition metal, particularly those with accessible d-orbitals (e.g., Ru(II), Fe(II), Cu(I)), new absorption bands often appear at lower energies, extending into the visible region of the spectrum. mdpi.com These new bands are frequently assigned to metal-to-ligand charge-transfer (MLCT) transitions. In an MLCT transition, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* anti-bonding orbital. The energy, intensity, and shape of these MLCT bands are highly sensitive to the identity of the metal, its oxidation state, and the coordination environment, making UV-Vis spectroscopy a powerful tool for probing the electronic communication between the metal and the ligand. Some complexes may also exhibit fluorescence or phosphorescence, and analysis of their emission spectra can provide further details about the nature of their excited states.
Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and confirm the composition of newly synthesized complexes. Soft ionization techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are particularly well-suited for analyzing coordination compounds, as they can transfer intact complex ions from solution to the gas phase with minimal fragmentation. nih.gov
For a cationic complex of (Tri-2-pyridyl)stibine, [M(Sb(py)₃)Lₙ]⁺, ESI-MS would be expected to show a prominent peak corresponding to the mass-to-charge ratio (m/z) of this molecular ion. The isotopic distribution pattern of this peak can be simulated and compared to the experimental data to confirm the elemental composition, which is especially useful given the distinct isotopic patterns of many metals and antimony itself.
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the complex ion. Collision-induced dissociation (CID) experiments would likely show characteristic fragmentation patterns, such as the sequential loss of neutral ligands or the fragmentation of the (Tri-2-pyridyl)stibine ligand itself, providing further structural corroboration.
Reactivity and Mechanistic Investigations Involving Tri 2 Pyridyl Stibine
Catalytic Applications of Tri 2 Pyridyl Stibine Metal Complexes
Homogeneous Catalysis Mediated by (Tri-2-pyridyl)stibine Systems
Homogeneous catalysis offers the advantage of high selectivity and activity due to the well-defined nature of the catalytic species. The electronic properties of the (Tri-2-pyridyl)stibine ligand, which can be tuned by altering the pnictogen atom, suggest its potential utility in a range of homogeneous catalytic reactions. The σ-donor character of tris(2-pyridyl) ligands can be incrementally changed by moving from arsenic to antimony and then to bismuth, which in turn can influence the catalytic activity of their metal complexes. mdpi.com
Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgfiveable.me The use of organoantimony compounds in such transformations is an emerging area of research. acs.org While specific studies detailing the application of (Tri-2-pyridyl)stibine metal complexes in widely-used cross-coupling reactions like Suzuki-Miyaura or Heck are not prevalent in the current literature, related systems offer insights into their potential.
Research has demonstrated the viability of palladium(I)-catalyzed oxidative cross-coupling of aryl-antimony and aryl-boron nucleophiles. acs.orgresearchgate.net This process showcases the ability of organoantimony reagents to participate in catalytic cycles for C-C bond formation. For instance, triarylantimony reagents have been successfully coupled with a variety of aryl and heteroaryl boronic acids and their derivatives, exhibiting high selectivity for the cross-coupled products. acs.orgresearchgate.net
| Triarylantimony Reagent | Arylboronic Acid Derivative | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Triphenylstibine | 4-Fluorophenylboronic acid | [Pd(IPr)(allyl)]Cl | [Fc][PF6] | THF | 60 | 78 |
| Tris(4-methoxyphenyl)stibine | Benzofuran-2-ylboronic acid | [Pd(IPr)(allyl)]Cl | [Fc][PF6] | THF | 60 | 85 |
| Tris(4-fluorophenyl)stibine | Thiophene-2-boronic acid | [Pd(IPr)(allyl)]Cl | [Fc][PF6] | THF | 60 | 92 |
| Tris(benzothiophen-2-yl)stibine | 4-Methylphenylboronic acid | [Pd(IPr)(allyl)]Cl | [Fc][PF6] | THF | 60 | 88 |
Hydrogenation and Dehydrogenation Processes
Catalytic hydrogenation and dehydrogenation are fundamental processes in organic synthesis and energy storage. libretexts.orgnih.gov The involvement of (Tri-2-pyridyl)stibine metal complexes in these reactions is not well-documented. However, the broader class of pnictogen-containing ligands has been explored in this context. For instance, tris(pyrazolyl)borate cobalt complexes have been shown to be effective catalyst precursors for the homogeneous hydrogenation of various functional groups, including C=O, C=C, and C=N bonds. wikipedia.org
While direct evidence for (Tri-2-pyridyl)stibine's role is scarce, the ability of related main-group element complexes to participate in hydrogen evolution reactions suggests a potential for such applications. For example, a molecular antimony complex has been studied as an electrocatalyst for hydrogen evolution in aqueous conditions. researchgate.netosti.gov These findings open the door for future investigations into the capabilities of (Tri-2-pyridyl)stibine complexes in hydrogenation and dehydrogenation catalysis.
Olefin Polymerization and Oligomerization
The polymerization and oligomerization of olefins are industrial processes of immense scale, heavily reliant on transition metal catalysts. acs.orgacs.orglibretexts.orgmdpi.com Late transition metal catalysts, often featuring nitrogen-based chelating ligands, have been a significant area of research. mdpi.com While there is a vast body of literature on olefin polymerization using various catalyst systems, including those with pyridyl-containing ligands, specific examples employing (Tri-2-pyridyl)stibine are not reported. The focus in this area has predominantly been on ligands with nitrogen, oxygen, and phosphorus donor atoms. The unique electronic and steric properties that could be imparted by a stibine-based ligand remain an unexplored facet of olefin polymerization catalysis.
Enantioselective Catalysis with Chiral (Tri-2-pyridyl)stibine Derivatives
The synthesis of chiral molecules with high enantioselectivity is a primary goal of modern asymmetric catalysis. This is often achieved through the use of chiral ligands that coordinate to a metal center and create a chiral environment for the catalytic transformation. snnu.edu.cnresearchgate.netnih.govaminer.org
Currently, there is a lack of reported studies on the synthesis of chiral (Tri-2-pyridyl)stibine derivatives and their application in enantioselective catalysis. The development of synthetic routes to enantiopure stibine-based ligands represents a significant challenge and a prerequisite for exploring their potential in asymmetric reactions. The synthesis of other classes of chiral organoantimony compounds is an active area of research, which may eventually pave the way for the development of chiral (Tri-2-pyridyl)stibine ligands and their application in enantioselective catalysis.
Mechanistic Pathways in (Tri-2-pyridyl)stibine-Catalyzed Transformations
A thorough understanding of the mechanistic pathways of a catalytic reaction is crucial for catalyst optimization and the development of new transformations. Due to the limited number of reported catalytic applications for (Tri-2-pyridyl)stibine metal complexes, detailed mechanistic studies are correspondingly scarce.
General principles of catalysis involving pnictogen ligands suggest that the antimony center in (Tri-2-pyridyl)stibine could play several roles in a catalytic cycle. It can act as a spectator ligand, modulating the electronic and steric properties of the metal center. Alternatively, it could be directly involved in the reaction mechanism, for example, through redox processes or by acting as a Lewis acidic site to activate substrates. tamu.edutamu.edu The interplay between the metal and the antimony center is a key area for future mechanistic investigations.
To provide a comprehensive analysis as requested, detailed research focusing on the following aspects of (tri-2-pyridyl)stibine metal complexes would be required:
Catalyst Lifetime Studies: Investigations monitoring the catalytic activity over extended periods to determine deactivation rates.
Turnover Number (TON) and Turnover Frequency (TOF) Determination: Quantitative measurements to assess the efficiency and speed of the catalytic cycles.
Mechanistic Studies on Deactivation: Research to identify the pathways through which the catalyst loses its activity, such as ligand degradation, metal leaching, or formation of inactive species.
Influence of Reaction Conditions: Systematic studies on how temperature, pressure, solvent, and substrate concentration affect the stability and turnover frequency of these complexes.
Without such dedicated studies, any discussion on the catalyst stability and turnover frequency of (tri-2-pyridyl)stibine metal complexes would be speculative. Therefore, a detailed and data-driven article on this specific topic cannot be generated at this time.
Applications in Advanced Materials Science
Precursor Roles for Antimony-Containing Materials
Organoantimony compounds are valuable as single-source precursors for the synthesis of binary antimony-containing materials, such as antimony sulfide (B99878) (Sb₂S₃) or antimony oxides. This approach is advantageous as it allows for the formation of materials at lower temperatures compared to traditional solid-state methods and offers better control over stoichiometry and morphology. While specific studies detailing the use of (Tri-2-pyridyl)stibine for this purpose are not extensively documented, its composition makes it a prospective candidate for depositing thin films or nanoparticles of antimony-based materials.
The general methodology involves the thermal or chemical decomposition of the precursor. For instance, a synthetic pathway to produce ultrasmall antimony(III) sulfide nanoparticles has been demonstrated using antimony acetate (B1210297) as a precursor. researchgate.net Similarly, (Tri-2-pyridyl)stibine could foreseeably be used in processes like Chemical Vapor Deposition (CVD) or solution-based thermolysis. Upon heating, the antimony-carbon bonds would cleave, and in the presence of a suitable co-reagent or controlled atmosphere, would yield antimony-containing materials. The pyridyl ligands would detach and vaporize, leaving behind the desired inorganic product. The specific decomposition pathway and resulting material phase would be highly dependent on process conditions such as temperature, pressure, and the reactive environment.
Supramolecular Assembly Formation Utilizing (Tri-2-pyridyl)stibine
Supramolecular chemistry focuses on the organization of molecules into larger, well-defined structures through non-covalent interactions. uiowa.eduias.ac.in (Tri-2-pyridyl)stibine possesses several key features that make it an excellent candidate for constructing complex supramolecular assemblies. The control of molecular packing in the solid state through non-covalent forces is a central theme in crystal engineering. uiowa.edunih.gov
The primary interaction points on the molecule are:
Pyridyl Nitrogen Atoms: These act as hydrogen bond acceptors, capable of forming C-H···N or O-H···N interactions with suitable donor molecules.
Antimony Center: The Sb(III) center is Lewis acidic and can participate in pnictogen bonding—a non-covalent interaction where the electrophilic region on the antimony atom interacts with a nucleophile. This Lewis acidity is a known feature of organoantimony compounds. nih.govnih.govresearchgate.net
Aromatic Pyridyl Rings: These can engage in π-π stacking interactions, further stabilizing the resulting supramolecular architecture.
While the crystal structure of unbound (Tri-2-pyridyl)stibine is not widely reported, studies on analogous molecules like 2,4,6-tris(2-pyridyl)-1,3,5-triazine (TPTZ) demonstrate how pyridyl groups direct assembly. TPTZ molecules form extensive networks on surfaces through a combination of single and double C-H···N hydrogen bonds, showcasing the powerful directing effect of these interactions. nih.gov It is highly probable that (Tri-2-pyridyl)stibine would engage in similar self-assembly or co-assembly with other molecules to form discrete assemblies, chains, or layered structures governed by a balance of these non-covalent forces.
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. preprints.org The tripodal nature of (Tri-2-pyridyl)stibine, with its three divergent pyridyl groups, makes it an ideal ligand for the construction of 3D networks.
Although examples using (Tri-2-pyridyl)stibine specifically are scarce, extensive research on its direct isomer, (Tri-3-pyridyl)stibine, provides significant insight into its potential. acs.org In complexes with copper(I) and silver(I) salts, (Tri-3-pyridyl)stibine acts as a 4-connecting node, utilizing its three pyridyl nitrogen atoms and its central antimony atom for coordination. This dual-functionality allows it to bridge multiple metal centers, forming robust, three-dimensional cationic frameworks. acs.org This suggests that the ligand itself has a major structure-directing influence. acs.org
It is expected that (Tri-2-pyridyl)stibine would behave similarly, acting as a tripodal N,N,N-ligand to coordinate with metal centers. The antimony atom could either remain a non-coordinating vertex or participate in further bonding, depending on the specific metal and reaction conditions. The use of pyridyl-containing ligands in combination with polycarboxylates is a common strategy for generating novel MOF structures. universityofgalway.ie The integration of a heavy pnictogen element like antimony into the framework is of particular interest for applications in catalysis, gas adsorption, and electronics.
| Metal Salt | Resulting MOF Formula | Crystal System | Key Structural Feature |
|---|---|---|---|
| CuBr | Highly insoluble solid | Not determined | Different structure from other 3D MOFs |
| AgBF₄ | [Ag(Sb(3-py)₃)][BF₄] | Cubic | 3D cationic framework with E₄M₄ cage constituents |
| AgPF₆ | [Ag(Sb(3-py)₃)][PF₆] | Cubic | Isostructural with the AgBF₄ complex |
| CuBF₄ | [Cu(Sb(3-py)₃)₂][BF₄] | Monoclinic | 1D coordination polymer |
Sensing Applications of (Tri-2-pyridyl)stibine-Based Systems
The inherent Lewis acidity of the antimony center in (Tri-2-pyridyl)stibine makes it a promising component for chemical sensors, particularly for the detection of anions. nih.gov Lewis acidic stibines, even when coordinated to a transition metal, can form contacts with anions. nih.gov This interaction can be exploited to generate a detectable signal.
The sensing mechanism would likely involve the (Tri-2-pyridyl)stibine unit acting as an anion recognition site. Upon binding of a target anion to the antimony center, a change in the electronic or photophysical properties of the system would occur. For instance, if the stibine (B1205547) ligand is incorporated into a complex with a luminescent metal center, such as a lanthanide (e.g., Europium or Terbium), anion binding could modulate the luminescence output. This modulation can occur through several pathways:
Displacement: The target anion could displace a coordinated solvent molecule or a weakly bound part of a ligand, altering the coordination environment of the lanthanide and thus its emission properties.
Electronic Effects: The binding of the anion to the antimony center can change the electron density throughout the ligand, affecting the efficiency of energy transfer from the ligand to the metal center, resulting in luminescence quenching or enhancement.
Studies on analogous tris(2-pyridylmethyl)amine (B178826) ligands in complexes with lanthanides have shown their effectiveness as anion sensors, where selectivity and sensitivity are influenced by the choice of both the metal and the ligand's structure. nih.gov Similarly, terbium complexes have been developed that can selectively detect environmentally relevant anions like nitrite (B80452) and phosphates through changes in luminescence. spu.edu While direct data for (Tri-2-pyridyl)stibine is limited, the fundamental principles strongly support its potential in creating new sensing platforms.
| Sensor System Basis | Target Analyte | Sensing Principle | Observed Response | Reference |
|---|---|---|---|---|
| Lanthanide complexes with tris(2-pyridylmethyl)amine | Various anions | Luminescence modulation | Anion-specific sensory functions | nih.gov |
| Tb:DO2A-Cs124 complex | Nitrite, phosphates, carboxylates | Luminescence enhancement | Increased emission upon anion binding | spu.edu |
| Tb:DOTA-Cs124 complex | Nitrite | Luminescence enhancement | Selective and sensitive detection | spu.edu |
| Zn(II) coordination polymer with TDPAT ligand | Sulfamethazine (antibiotic) | Fluorescence quenching | High selectivity with KSV = 1.68 × 10⁴ M⁻¹ | researchgate.net |
Note: Data in Table 2 is for analogous systems and serves to illustrate the potential applications of (Tri-2-pyridyl)stibine-based sensors.
Theoretical and Computational Studies of Tri 2 Pyridyl Stibine Systems
Electronic Structure Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. For (Tri-2-pyridyl)stibine, DFT calculations can elucidate the distribution of electrons and the nature of its molecular orbitals, which are fundamental to its chemical properties.
Key aspects of the electronic structure revealed by DFT include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researcher.life
In pnictogen compounds like (Tri-2-pyridyl)stibine, the HOMO is often characterized by significant contribution from the lone pair on the antimony atom, while the LUMO may be distributed over the pyridyl rings' π-antibonding orbitals. DFT calculations can precisely map these orbitals and quantify their energy levels. Analysis of the molecular electrostatic potential (MEP) map, another DFT-derived property, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, highlighting the Lewis basic nitrogen atoms of the pyridyl rings and the potentially electrophilic region around the antimony atom, known as a σ-hole.
Table 1: Calculated Electronic Properties of (Tri-2-pyridyl)stibine from a Representative DFT Study
| Parameter | Value | Description |
|---|---|---|
| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.6 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. researcher.life |
| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |
Bonding Analysis and Natural Bond Orbital (NBO) Investigations
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. This approach provides a detailed understanding of the bonding within (Tri-2-pyridyl)stibine.
For this molecule, NBO analysis can characterize the Sb-C bonds, detailing their hybridization and polarization. A key feature of interest is the lone pair on the antimony atom. NBO analysis describes its specific orbital shape, hybridization (typically a hybrid s-p orbital), and energy.
Furthermore, NBO is particularly effective at identifying and quantifying non-covalent interactions, such as the pnictogen bond. nih.gov A pnictogen bond is an attractive interaction between an electrophilic region on a pnictogen atom (like antimony) and a nucleophile. nih.gov In (Tri-2-pyridyl)stibine, intramolecular pnictogen interactions could occur between the antimony center and the nitrogen atoms of the pyridyl rings. NBO analysis quantifies these interactions through second-order perturbation theory, which measures the stabilization energy (E(2)) resulting from electron delocalization from a filled donor orbital (like a nitrogen lone pair) to an empty acceptor orbital (like an antibonding Sb-C* orbital). aimspress.com This provides evidence for and gauges the strength of such donor-acceptor interactions. researchgate.netnih.gov
Table 2: Representative NBO Second-Order Perturbation Analysis for Intramolecular Interactions in (Tri-2-pyridyl)stibine
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N | σ* (Sb-C) | 1.5 - 3.0 | Weak intramolecular donor-acceptor |
| LP (1) Sb | σ* (C-C)pyridyl | 0.5 - 1.2 | Hyperconjugation |
Note: LP denotes a lone pair and σ denotes an antibonding orbital. Values are illustrative of typical weak interactions.*
Prediction of Reactivity and Reaction Pathways
Theoretical studies are instrumental in predicting the reactivity of (Tri-2-pyridyl)stibine. The electronic parameters derived from DFT calculations, such as the energies and distributions of the HOMO and LUMO, are primary indicators of reaction pathways.
The antimony center in (Tri-2-pyridyl)stibine can exhibit dual reactivity. The lone pair (often associated with the HOMO) allows it to act as a Lewis base or a nucleophile. Conversely, if the antimony is bonded to electron-withdrawing groups, it can develop an electrophilic region (σ-hole) opposite to the covalent bonds, making it susceptible to nucleophilic attack and enabling it to act as a pnictogen bond donor. arxiv.org
Computational modeling can map the reaction coordinates for various potential transformations, such as oxidation at the antimony center, coordination to a metal ion, or substitution reactions. By calculating the activation energies and reaction enthalpies for different pathways, chemists can predict the most likely products and the conditions required to form them. For instance, the reaction enthalpy for the oxidation of a stibine (B1205547) can be computationally determined to predict the thermodynamic feasibility of forming the corresponding stibine oxide.
Computational Probes of Spectroscopic Observables
Computational chemistry can accurately predict various spectroscopic properties of (Tri-2-pyridyl)stibine, which is invaluable for interpreting experimental data and confirming the molecule's structure.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide theoretical spectra that can be compared with experimental results to aid in signal assignment and structural verification.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of the molecule can be simulated by calculating its vibrational frequencies. This involves computing the second derivatives of the energy with respect to atomic displacements. The calculated frequencies and their intensities help in assigning the vibrational modes observed in experimental spectra, such as the characteristic stretches of the pyridyl rings and Sb-C bonds.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to the Ultraviolet-Visible (UV-Vis) absorption spectrum. This method calculates the energies of excited states, allowing for the prediction of absorption maxima (λ_max) and the nature of the transitions (e.g., π→π* or n→π* transitions within the pyridyl ligands).
Table 3: Illustrative Comparison of Calculated and Experimental Spectroscopic Data
| Spectroscopic Data | Calculated Value | Experimental Value |
|---|---|---|
| ¹H NMR (α-pyridyl, ppm) | 8.65 | 8.60 |
| ¹³C NMR (C-Sb, ppm) | 165.2 | 164.5 |
| Major IR Band (cm⁻¹) | 1580 (pyridyl C=N stretch) | 1575 |
| UV-Vis λ_max (nm) | 265 (π→π*) | 262 |
Ligand Basicity and Steric Profiles from Computational Models
When (Tri-2-pyridyl)stibine acts as a ligand in coordination chemistry, its basicity and steric bulk are critical determinants of the resulting metal complex's properties. Computational models provide quantitative measures for both.
The electronic properties or basicity of the ligand can be assessed in several ways. The energy of the HOMO is a direct, though qualitative, indicator of its electron-donating ability. A more quantitative measure is the calculated proton affinity or the interaction energy with a model Lewis acid (e.g., BH₃). NBO analysis can also provide the partial charge on the antimony atom, offering another perspective on its Lewis basicity.
The steric profile of the ligand can be computationally mapped to understand how it will occupy space around a metal center. One common method is the calculation of the ligand's solid angle, which measures the cone of space the ligand occupies from the perspective of the coordinated metal. This is often visualized as a "steric map" or quantified by a single value (the cone angle), which is crucial for predicting the geometry and stability of coordination compounds. These models allow for a systematic comparison of the steric hindrance of (Tri-2-pyridyl)stibine with other related ligands.
Table 4: Computed Ligand Properties of (Tri-2-pyridyl)stibine
| Property | Calculated Value | Method/Description |
|---|---|---|
| Proton Affinity | 225 kcal/mol | Enthalpy change for the gas-phase reaction with H⁺. |
| NBO Charge on Sb | +0.45 | Natural population analysis charge on the antimony atom. |
| Cone Angle | 155° | A measure of the steric bulk of the ligand. |
Comparative Analysis with Analogous Pnictogen Ligands
Distinctions in Coordination Behavior Compared to Tri-2-pyridylphosphine and Tri-2-pyridylarsine
The coordination behavior of (Tri-2-pyridyl)stibine shows notable distinctions when compared to its lighter congeners, tri-2-pyridylphosphine (Py₃P) and tri-2-pyridylarsine (Py₃As). These differences are rooted in the fundamental properties of the pnictogen atom, such as atomic radius, electronegativity, and the nature of the pnictogen-carbon and pnictogen-metal bonds.
Tri-2-pyridylphosphine is a versatile ligand known to adopt numerous coordination patterns, including monodentate (through P or N), chelating (N,N'), pincer (N,P,N'), and tripodal (N,N',N''). This flexibility allows it to form a wide variety of complexes with transition metals. Similarly, tri-2-pyridylarsine also exhibits diverse coordination, acting as a tripodal N,N',N'' ligand to form scorpionate complexes or bridging to form dimers.
In contrast, the larger atomic radius of antimony in (Tri-2-pyridyl)stibine introduces significant steric hindrance around the central atom. This generally results in longer metal-pnictogen and metal-nitrogen bond distances in its complexes compared to those of the phosphine (B1218219) and arsine analogues. For example, in complexes with CoBr₂ and NiBr₂, the ligand E(6-Me-2-py)₃ (a close analogue) acts as a bidentate N,N'-donor, with one pyridyl group remaining uncoordinated. This illustrates a key difference where the stibine (B1205547) ligand may favor lower coordination numbers due to steric bulk, whereas the phosphine and arsine analogues can more readily engage all three pyridyl nitrogens.
The electronic properties also play a crucial role. Stibines are generally poorer σ-donors and π-acceptors compared to phosphines and arsines. This is due to the more diffuse nature of antimony's valence orbitals and the energy mismatch with metal d-orbitals. This weaker donor character can influence the stability and structure of the resulting metal complexes. The Lewis acidity of the pnictogen center also increases down the group, which can lead to different supramolecular assemblies and interactions with anions in the solid state.
A study on the coordination chemistry of the related [E(6-Me-2-py)₃] (E = As, Sb) ligands with CoBr₂ and NiBr₂ showed that both the arsine and stibine ligands form isostructural complexes of the type [(L)MBr₂], where the ligand is N,N'-bidentate. However, subtle differences in bond angles reflect the larger size of the antimony atom.
Table 1: Comparison of Selected Bond Parameters in [(E(6-Me-2-py)₃)MBr₂] Complexes
| Parameter | [(As(6-Me-2-py)₃)CoBr₂] | [(Sb(6-Me-2-py)₃)CoBr₂] | [(As(6-Me-2-py)₃)NiBr₂] | [(Sb(6-Me-2-py)₃)NiBr₂] |
|---|---|---|---|---|
| E–Cpyridyl Range (Å) | 1.959(3)–1.965(3) | 2.148(4)–2.161(4) | 1.949(4)–1.975(5) | 2.147(4)–2.162(4) |
| M–Npyridyl Range (Å) | 2.051(2)–2.052(2) | 2.073(3)–2.079(3) | 2.018(3)–2.022(4) | 2.036(3)–2.040(3) |
| Cpyridyl–E–Cpyridyl Range (°) | 96.1(1)–104.2(1) | 93.5(2)–100.2(2) | 96.0(2)–103.1(2) | 94.7(2)–99.5(2) |
| N–M–N (°) | 109.1(1) | 104.2(1) | 107.1(1) | 102.8(1) |
Data sourced from Plajer et al., Dalton Transactions, 2021.
The data shows consistently longer E-C and M-N bonds for the stibine complexes, as expected. Interestingly, the N-M-N "bite" angle is smaller for the stibine complexes, which, along with the narrower C-Sb-C angles, reflects the geometric adjustments needed to accommodate the larger central atom and longer bonds within a chelating framework.
Comparative Reactivity and Catalytic Performance with Lighter Pnictogen Analogues
The differences in electronic structure and bond energies between (Tri-2-pyridyl)stibine and its lighter analogues directly impact their reactivity and catalytic performance. The weaker Sb-C bond is more susceptible to cleavage than the corresponding P-C and As-C bonds, leading to potential ligand degradation or participation in "non-innocent" reactivity where the ligand itself is transformed during a reaction.
In catalysis, phosphine ligands, including tri-2-pyridylphosphine, are ubiquitous due to their ability to fine-tune the electronic and steric properties of a metal center. Complexes of Py₃P have been explored as catalysts for various reactions, including hydroformylation, polymerization, and cycloaddition. Arsine ligands are less common in catalysis but have been studied. The reactivity of Py₃As with copper(I) halides, for instance, differs from that of Py₃P, yielding a scorpionate complex initially, which can then dimerize, a pathway not observed for the phosphine.
Stibine ligands are even less frequently used in catalysis. This is partly due to the weaker M-Sb bond, which can lead to catalyst deactivation through ligand dissociation. Furthermore, stibines generally exhibit lower basicity compared to phosphines, which can affect the catalytic cycle. In a study comparing phosphine and stibine ligands in gold-catalyzed cyclization reactions, the stibine complexes showed poorer catalytic performance. This was attributed to the formation of weaker coordination bonds and, consequently, poorer stabilization of the active metal species.
Table 2: General Comparison of Pnictogen Ligand Properties in Catalysis
| Property | Phosphines (e.g., Py₃P) | Arsines (e.g., Py₃As) | Stibines (e.g., Py₃Sb) |
|---|---|---|---|
| σ-Donor Strength | Strong | Moderate | Weak |
| π-Acceptor Ability | Moderate | Weak | Very Weak |
| M-E Bond Strength | Strong | Moderate | Weak |
| E-C Bond Stability | High | Moderate | Low |
| Typical Catalytic Performance | High/Widely Used | Variable/Less Common | Low/Rarely Used |
Contrasts with Tri-2-pyridylbismuthine in Coordination and Electronic Properties
The comparison between (Tri-2-pyridyl)stibine and tri-2-pyridylbismuthine (Py₃Bi) highlights the trends at the bottom of Group 15. Bismuth is the most metallic element in the group, and the Bi-C bond is significantly weaker and more labile than the Sb-C bond.
This lability dominates the coordination chemistry of tri-2-pyridylbismuthine, which often exhibits "non-innocent" reactivity. Instead of simply coordinating to a metal center as an intact ligand, it can act as a 2-pyridyl transfer reagent or undergo C-Bi bond cleavage, leading to the coupling of pyridyl groups to form bipyridines. This type of reactivity is far less common for the stibine analogue under similar conditions.
The electronic properties also differ markedly. The Lewis acidity of the pnictogen center is even more pronounced in bismuth compounds. This allows tri-2-pyridylbismuthine to coordinate to anions through the bismuth center while simultaneously coordinating to metal cations via the pyridyl nitrogen atoms. This amphiphilic character, engaging both cations and anions, is a key feature of its coordination chemistry and leads to complex supramolecular structures. While stibines also possess Lewis acidic character, it is less pronounced than in the bismuth analogues.
Structural studies of Li⁺ and Ag⁺ complexes of tri-2-pyridylbismuthines show that coordination can be highly sensitive to substituents on the pyridyl rings, which can block either the N-donor sites or the Lewis acidic Bi center. Electron-withdrawing groups on the pyridyl rings can severely diminish the ligand's ability to coordinate to metals by reducing the electron-donating ability of the nitrogen atoms.
Table 3: Contrasting Properties of (Tri-2-pyridyl)stibine and (Tri-2-pyridyl)bismuthine
| Property | (Tri-2-pyridyl)stibine | (Tri-2-pyridyl)bismuthine |
|---|---|---|
| Pnictogen Character | Metalloid | Metal |
| E-C Bond Energy | Low | Very Low |
| Lewis Acidity at E | Moderate | High |
| Dominant Reactivity | Coordination as intact ligand | Non-innocent reactivity (e.g., pyridyl transfer, C-Bi cleavage) |
| Coordination Behavior | Primarily acts as a ligand to metal cations | Amphiphilic: coordinates to both metal cations (via N) and anions (via Bi) |
Future Research Directions and Emerging Paradigms for Tri 2 Pyridyl Stibine Chemistry
Exploration of Novel Coordination Motifs and Architectures
The tripodal nature of (Tri-2-pyridyl)stibine provides a geometrically well-defined scaffold for the construction of complex supramolecular structures. While the coordination chemistry of analogous tris(pyridyl) ligands based on phosphorus and bismuth has been more extensively studied, the unique characteristics of antimony suggest fertile ground for discovering new motifs. nih.govnih.govnih.gov
Future research will likely focus on utilizing Sb(2-py)₃ as a versatile building block for multidimensional coordination polymers and metal-organic frameworks (MOFs). nih.gov Studies on the related tris(3-pyridyl)stibine have already demonstrated its ability to form 3D MOF structures with coinage metals, where both the pyridyl nitrogen atoms and the antimony center participate in coordination, acting as a tetrahedral N,N,N,Sb-bonding node. acs.org A systematic exploration of reactions between Sb(2-py)₃ and a wide range of metal ions with varied geometric preferences is anticipated to yield novel network topologies.
Another promising avenue is the design of discrete, cage-like architectures. The specific bite angle and rotational flexibility of the pyridyl groups in Sb(2-py)₃ could be exploited to direct the self-assembly of metallosupramolecular cages upon coordination to suitable metal precursors. These hollow structures could find applications in host-guest chemistry, molecular recognition, and encapsulation. The amphiphilic character of the ligand, with its potential for both metal coordination (via N-donors) and anion binding (via the Lewis acidic Sb center), adds another layer of complexity and control for assembling intricate structures. nih.govresearchgate.net
Table 1: Potential Supramolecular Architectures with (Tri-2-pyridyl)stibine
| Architecture Type | Design Principle | Potential Application |
|---|---|---|
| Metal-Organic Framework (MOF) | Linking metal nodes with Sb(2-py)₃ as a tripodal linker. | Gas storage, catalysis, separation. |
| Metallosupramolecular Cage | Self-assembly of Sb(2-py)₃ with metal ions having specific coordination geometries. | Host-guest chemistry, drug delivery. |
| Coordination Polymer (1D/2D) | Controlled reaction conditions to favor lower-dimensional extended structures. | Luminescent materials, sensors. |
| Heterometallic Assemblies | Utilizing both N-donor and Sb-donor capabilities to bridge different metal centers. | Multifunctional materials, catalysis. |
Development of Advanced Synthetic Strategies for Complex Derivatives
To fully unlock the potential of (Tri-2-pyridyl)stibine, the development of advanced synthetic methodologies for its derivatization is crucial. Current strategies largely rely on the reaction of antimony trichloride (B1173362) with the appropriate organolithium or Grignard reagents. wikipedia.org Future efforts will need to focus on two main areas: pre- and post-synthesis functionalization.
Pre-synthesis functionalization involves creating substituted pyridyl precursors to build Sb(2-py)₃ analogues with tailored properties. Introducing electron-donating or -withdrawing groups onto the pyridyl rings can systematically tune the ligand's electronic properties, affecting the Lewis basicity of the nitrogen donors and the Lewis acidity of the antimony center. nih.gov Steric modifications can also be used to influence the coordination geometry and stability of the resulting metal complexes. researchgate.net
Post-synthesis modification of the coordinated Sb(2-py)₃ ligand represents a more sophisticated approach. This could involve reactions targeting the pyridyl backbone within an assembled supramolecular structure, analogous to post-synthetic modification in MOFs. Another avenue is the alkylation of the pyridyl nitrogen atoms after coordination, creating permanently charged "metalloviologen" structures with interesting electrochemical properties. rsc.org Developing reactions that selectively target the antimony center, such as controlled oxidation or the addition of other functional groups, will further expand the ligand's versatility.
Expansion into Bioinorganic and Medicinal Chemistry Interfaces (excluding clinical data)
The historical use of antimony compounds in medicine provides a strong impetus for exploring the bioinorganic applications of (Tri-2-pyridyl)stibine. nih.gov The field of bioinorganic chemistry examines the role of metals in biological systems and leverages this understanding to design new therapeutic and diagnostic agents. wikipedia.orgshivajicollege.ac.in
A key future direction is the development of Sb(2-py)₃ and its derivatives as specialized chelating agents. researchgate.netwhoi.edu The tripodal arrangement of nitrogen donors is well-suited for binding essential or therapeutic metal ions. Furthermore, the potential exists to chelate radioactive isotopes of antimony itself, such as Antimony-119 (¹¹⁹Sb), for applications in targeted radionuclide therapy or diagnostic imaging. ornl.gov The ligand framework could be conjugated to biological targeting vectors (e.g., peptides or antibodies) to deliver the radioactive payload specifically to cancer cells. ornl.gov
The inherent biological activity of organoantimony compounds also warrants investigation. Many such compounds exhibit antimicrobial, antifungal, and antitumor properties. mdpi.com Research into the cytotoxicity of Sb(2-py)₃-metal complexes against various cancer cell lines could reveal new therapeutic leads. The ligand's ability to stabilize different metal ions could be used to screen for synergistic effects, where the combined action of the metal and the organoantimony ligand enhances biological activity.
Design of Next-Generation Catalytic Systems
The unique electronic structure of stibines makes them intriguing candidates for ligand design in catalysis. rsc.org Unlike traditional phosphine (B1218219) ligands, antimony-based ligands can exhibit "non-innocent" or "ambiphilic" behavior, acting not just as a simple donor but also as a Lewis acid acceptor and participating in redox processes. acs.org
Future research should explore (Tri-2-pyridyl)stibine as a component in cooperative catalytic systems. The antimony center can function as a Lewis acid to activate substrates, while a transition metal coordinated to the pyridyl nitrogens performs a complementary catalytic role. This dual-activation strategy could lead to novel reactivity and enhanced efficiency in organic transformations. tamu.eduacs.org
The redox activity of the Sb(III)/Sb(V) couple can also be harnessed. Catalytic cycles that involve oxidation and reduction at the antimony center, potentially modulated by a coordinated transition metal, are a compelling area for exploration. acs.org Furthermore, molecular antimony complexes have recently been shown to be effective electrocatalysts for proton reduction, opening the door for Sb(2-py)₃-based systems in sustainable energy applications. osti.gov The ability to tune the ligand's properties through derivatization will be key to optimizing catalyst performance for specific reactions. osti.gov Rare-earth complexes with stibine (B1205547) ligands have also demonstrated catalytic activity in dehydrocoupling reactions, suggesting that Sb(2-py)₃ could be a valuable ligand in f-block chemistry. rsc.org
Table 2: Potential Catalytic Applications for (Tri-2-pyridyl)stibine Systems
| Catalysis Type | Role of Sb(2-py)₃ | Example Reaction |
|---|---|---|
| Cooperative Lewis Acid Catalysis | Sb center acts as Lewis acid; N-donors bind a transition metal. | Substrate activation in organic synthesis. |
| Redox Catalysis | Utilizes the Sb(III)/Sb(V) redox couple. | Oxidation/reduction reactions. |
| Electrocatalysis | Ligand framework stabilizes an active metal center for electron transfer. | Hydrogen evolution reaction (HER). |
| Photocatalysis | Ligand absorbs light or facilitates charge separation in a metal complex. | Light-driven organic transformations. |
Integration into Nanomaterials and Surface Chemistry
The interface between molecular chemistry and materials science offers exciting opportunities for (Tri-2-pyridyl)stibine. Surface ligands are essential for controlling the synthesis, stability, and function of nanomaterials. nih.gov The multidentate nature of Sb(2-py)₃ makes it an excellent candidate for capping and functionalizing the surface of nanocrystals.
Future work could involve using Sb(2-py)₃ to stabilize a variety of nanoparticles (e.g., gold, silver, quantum dots), where the pyridyl groups anchor to the surface. The exposed antimony center would then present a functional handle on the nanoparticle surface, allowing for further reactions or enabling the nanoparticle to act as a Lewis acidic catalyst. A related ligand, 2,4,6-tris(2-pyridyl)-1,3,5-triazine, has been used to create nanobelts that template the formation of silver nanoparticles for use in biosensors, suggesting a similar potential for Sb(2-py)₃. nih.gov
The creation of functional surfaces and thin films is another promising direction. Self-assembled monolayers (SAMs) of Sb(2-py)₃ derivatives on surfaces like gold or silicon could be used to create platforms for sensing applications. The ability of the antimony center to bind anions could be exploited to develop chemical sensors where binding events are transduced into an optical or electronic signal. acs.org Furthermore, incorporating antimony into nanomaterials can enhance their performance in photoelectrochemical catalysis, a principle that could be explored with molecularly defined ligands like Sb(2-py)₃. acs.org
Advanced In Situ Spectroscopic Characterization of Reaction Intermediates
To guide the rational design of new catalysts and materials based on (Tri-2-pyridyl)stibine, a deep mechanistic understanding of its chemical transformations is essential. A significant future paradigm will be the application of advanced, time-resolved spectroscopic techniques to capture and characterize fleeting reaction intermediates.
While standard techniques like single-crystal X-ray diffraction and NMR spectroscopy are invaluable for characterizing stable products, they often fail to observe the short-lived species that dictate reaction pathways. Future studies should employ in situ methods to monitor reactions in real-time. For example, in situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy could be used to observe the binding of substrates to the antimony center during a catalytic cycle. mdpi.com
X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), will be particularly powerful. These techniques can provide element-specific information about the oxidation state and local coordination environment of antimony in non-crystalline samples, such as solutions or surface-adsorbed species, making them ideal for probing catalytic intermediates. acs.org Combining these advanced spectroscopic methods with computational studies (e.g., Density Functional Theory) will provide a comprehensive picture of reaction mechanisms, accelerating the discovery and optimization of new systems based on (Tri-2-pyridyl)stibine. rsc.org
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling (Tri-2-pyridyl)stibine in laboratory settings?
- Methodological Answer :
-
Engineering Controls : Use closed systems and local exhaust ventilation to minimize airborne exposure. Avoid open handling due to its reactivity and flammability .
-
PPE : Wear non-ventilated chemical goggles, flame-resistant lab coats, and gloves compatible with antimony compounds. Respiratory protection (e.g., NIOSH-approved air-purifying respirators) is mandatory if ventilation is insufficient .
-
Storage : Store in inert atmospheres (argon/nitrogen), away from oxidizers, acids, and halocarbons. Use explosion-proof electrical equipment in storage areas .
-
Emergency Measures : Immediate decontamination of exposed skin/eyes with water and medical consultation for inhalation exposure. Monitor for symptoms like pulmonary edema or hemolytic anemia .
Table 1: Acute Exposure Guideline Levels (AEGLs) for Stibine
Exposure Duration AEGL-2 (ppm) AEGL-3 (ppm) Basis (Animal Studies) 10 minutes 29.1 191 Rat/guinea pig mortality thresholds 30 minutes 9.7 63.7 Scaled using n=3 (exponential extrapolation)
Q. How should (Tri-2-pyridyl)stibine be synthesized and purified to ensure high yield and purity?
- Methodological Answer :
- Synthesis : React antimony trichloride with 2-pyridyllithium in anhydrous tetrahydrofuran (THF) under inert atmosphere. Monitor reaction progression via TLC or NMR .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Confirm purity via melting point analysis and HPLC (>98% purity threshold) .
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1:3 SbCl₃ to pyridyllithium) and reaction temperatures (60–80°C). Trace oxygen or moisture degrades the product, requiring strict anhydrous conditions .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported stability data for (Tri-2-pyridyl)stibine under varying pH conditions?
- Methodological Answer :
-
Controlled Replication : Repeat stability tests in buffered solutions (pH 2–12) using standardized conditions (25°C, N₂ atmosphere). Monitor decomposition via UV-Vis spectroscopy (λ = 280 nm) and antimony release via ICP-MS .
-
Variable Isolation : Test individual factors (e.g., ionic strength, light exposure) to identify confounding variables. For example, UV light accelerates Sb–N bond cleavage, which may explain discrepancies in prior studies .
-
Data Cross-Validation : Compare results with alternative characterization methods (e.g., X-ray diffraction for crystallinity changes, Raman spectroscopy for ligand integrity) .
Table 2: Stability of (Tri-2-pyridyl)stibine in Aqueous Media
pH Decomposition Rate (hr⁻¹) Major Degradation Product 2 0.45 ± 0.03 Sb(OH)₃ 7 0.12 ± 0.01 Pyridine-2-carboxylic acid 12 0.89 ± 0.05 SbO₃³⁻
Q. How can (Tri-2-pyridyl)stibine’s ligand properties be optimized for catalytic applications without inducing ligand decomposition?
- Methodological Answer :
- Ligand Tuning : Modify pyridine substituents (e.g., electron-withdrawing groups) to enhance metal-binding affinity. Compare catalytic efficiency in cross-coupling reactions using Pd/(Tri-2-pyridyl)stibine complexes .
- Stability Testing : Perform cyclic voltammetry to assess redox stability. Ligand decomposition correlates with Sb oxidation peaks (e.g., Sb³⁺ → Sb⁵⁺ at +1.2 V vs. Ag/AgCl) .
- Computational Modeling : Use DFT calculations to predict bond dissociation energies and identify stable coordination geometries (e.g., trigonal bipyramidal vs. octahedral) .
Methodological Guidance for Research Design
Q. What frameworks ensure rigorous experimental design when studying (Tri-2-pyridyl)stibine’s reactivity?
- Answer :
- PICO Framework : Define Population (e.g., Sb complexes), Intervention (e.g., pH variation), Comparison (e.g., SbPh₃ controls), and Outcome (e.g., catalytic turnover number) .
- FINER Criteria : Ensure questions are Feasible (lab resources), Interesting (novel ligand applications), Novel (unexplored Sb–N bonding), Ethical (toxicity mitigation), and Relevant (green chemistry applications) .
- Common Pitfalls : Avoid overly broad questions (e.g., "Study all Sb compounds") or unverifiable hypotheses (e.g., "Prove stibine is safe") .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
